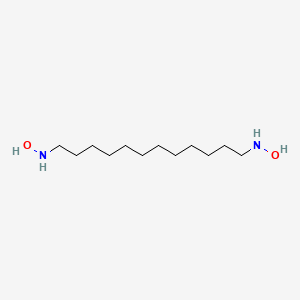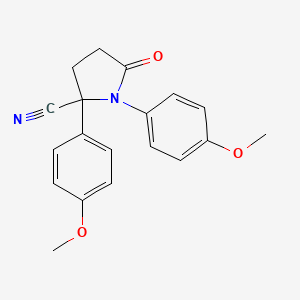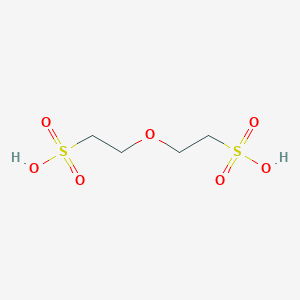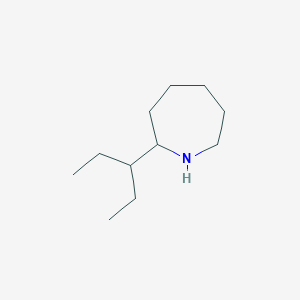
N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound may have applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of azo compounds like this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide may have several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide would depend on its specific application. In general, azo compounds can interact with biological molecules through their azo group, leading to various biochemical effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-2-methylphenyl)-acetamide
- N-(4-Methyl-2-phenylazo-phenyl)-acetamide
- N-(5-Acetylamino-2-phenylazo-phenyl)-acetamide
Uniqueness
N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide may be unique in its specific substitution pattern, which can influence its chemical reactivity, stability, and applications. Comparing its properties with similar compounds can highlight its advantages or limitations in various applications.
Propiedades
Número CAS |
20828-45-9 |
|---|---|
Fórmula molecular |
C17H18N4O2 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
N-(5-acetamido-2-methyl-4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-11-9-17(21-20-14-7-5-4-6-8-14)16(19-13(3)23)10-15(11)18-12(2)22/h4-10H,1-3H3,(H,18,22)(H,19,23) |
Clave InChI |
HIHRCFQELOGNSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)NC(=O)C)N=NC2=CC=CC=C2 |
Solubilidad |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)



![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)


![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)


![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)

